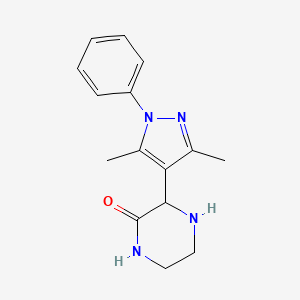![molecular formula C20H18F4N2O2S2 B2583488 4-フルオロ-N-{2-[4-メチル-2-(3-メチルフェニル)-1,3-チアゾール-5-イル]エチル}-3-(トリフルオロメチル)ベンゼン-1-スルホンアミド CAS No. 873010-41-4](/img/structure/B2583488.png)
4-フルオロ-N-{2-[4-メチル-2-(3-メチルフェニル)-1,3-チアゾール-5-イル]エチル}-3-(トリフルオロメチル)ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiazole, and sulfonamide groups
科学的研究の応用
4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as a building block for synthesizing pharmaceutical compounds with improved efficacy and reduced side effects.
Materials Science: The compound’s electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
準備方法
The synthesis of 4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with the preparation of the thiazole ring, which is typically formed by reacting a substituted thiourea with α-halo ketones under Hantzsch thiazole synthesis conditions.
Formation of the Thiazole Ring: The reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in the presence of a green solvent like ethanol yields the thiazole derivative.
Sulfonamide Formation: The thiazole derivative is then reacted with 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride to form the final compound. This step typically involves the use of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds to 4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiazole and fluorophenyl groups but differs in the presence of a chloro group instead of a sulfonamide.
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound has a similar fluorine substitution but differs in the overall structure and functional groups.
The uniqueness of 4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O2S2/c1-12-4-3-5-14(10-12)19-26-13(2)18(29-19)8-9-25-30(27,28)15-6-7-17(21)16(11-15)20(22,23)24/h3-7,10-11,25H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQDJXFRFYSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)
![N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2583407.png)

![2-Chloro-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2583409.png)

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)

![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)


![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
